Rev1 DNA Polymerase Bypasses Methoxyamine-Adducted AP Sites 5-Fold More Efficiently Than Unmodified AP Sites
Methoxyamine (MOX) forms adducts with AP sites (AP-MOX) that are resistant to cleavage by the key BER enzyme APE1. In a comparative study, the bypass efficiency of AP-MOX by human Rev1 polymerase was found to be 5-fold higher than that of the natural AP site [1]. Conversely, bypass by DNA polymerase ι was 15-fold lower for AP-MOX compared to the natural AP site [1]. This polymerase-specific differential bypass is a unique property of the methoxyamine adduct and has direct implications for the mutagenic potential and cellular response to this DNA lesion.
| Evidence Dimension | Bypass efficiency of DNA lesion by translesion synthesis polymerase Rev1 |
|---|---|
| Target Compound Data | 5-fold higher bypass efficiency for AP-MOX vs. natural AP site |
| Comparator Or Baseline | Natural AP site (baseline = 1) |
| Quantified Difference | 5-fold increase |
| Conditions | In vitro primer extension assay using purified human Rev1 polymerase |
Why This Matters
This differential polymerase bypass directly impacts the compound's ability to sensitize cancer cells to alkylating agents and informs combination chemotherapy strategies.
- [1] Bypass of Methoxyamine-Adducted Abasic Sites by Eukaryotic Translesion DNA Polymerases. International Journal of Molecular Sciences. 2025;26(2):642. View Source
